2,5-dimethoxynaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H12O3. It is a derivative of naphthalene, featuring two methoxy groups and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxynaphthalene-1-carbaldehyde can be synthesized through several methods One common approach involves the formylation of 2,5-dimethoxynaphthalene using a Vilsmeier-Haack reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,5-Dimethoxynaphthalene-1-carboxylic acid.
Reduction: 2,5-Dimethoxynaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxynaphthalene-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxynaphthalene-1-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxy groups can influence the compound’s overall reactivity and solubility, affecting its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxynaphthalene: Lacks the aldehyde group, resulting in different reactivity and applications.
1,4-Dimethoxynaphthalene: The position of the methoxy groups differs, leading to variations in chemical behavior.
2,5-Dimethoxybenzaldehyde: A simpler aromatic aldehyde with similar functional groups but a different core structure.
Uniqueness
2,5-Dimethoxynaphthalene-1-carbaldehyde is unique due to the combination of its naphthalene core, methoxy groups, and aldehyde functionality. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
648426-83-9 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.